
1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and an indole ring with a carbaldehyde substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylindole in the presence of a base such as triethylamine. This reaction forms the sulfonyl indole intermediate, which is then subjected to formylation using Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carboxylic acid.
Reduction: 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The indole ring can interact with various biological receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone
- N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide
- 5-(4-Methoxyphenyl)-1H-indole
Uniqueness
1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both a sulfonyl group and a carbaldehyde group on the indole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
80664-26-2 |
|---|---|
Molecular Formula |
C17H15NO4S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO4S/c1-12-16(11-19)15-5-3-4-6-17(15)18(12)23(20,21)14-9-7-13(22-2)8-10-14/h3-11H,1-2H3 |
InChI Key |
VOQNNEWDQXKQCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


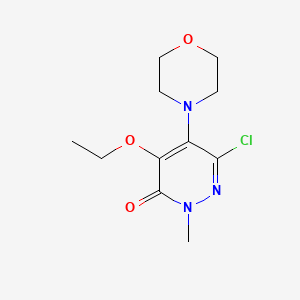
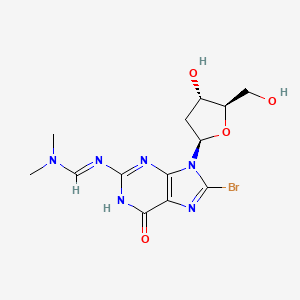
![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)
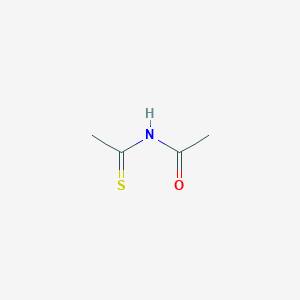
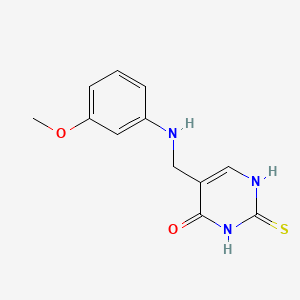
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)
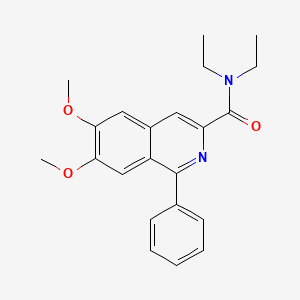

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
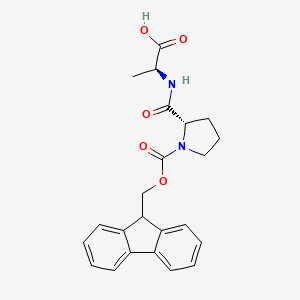

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)
